6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is a heterocyclic compound that belongs to the class of pyrroloimidazoles, which are recognized for their diverse biological activities. This compound features a fused imidazole ring structure that contributes to its pharmacological properties. Notably, it has been investigated for its potential as an anti-inflammatory and analgesic agent, showing promise in reducing side effects compared to conventional drugs in these categories .
The compound can be synthesized through various methods, including microwave-assisted reactions and traditional organic synthesis techniques. It falls under the broader category of nitrogen-containing heterocycles, which are crucial in medicinal chemistry due to their role in drug development and biological activity .
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine can be approached through several methods:
Each method has its own set of conditions and reagents that influence the efficiency and yield of the synthesis.
The molecular formula of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is . The compound features a bicyclic structure comprising a pyrrole ring fused to an imidazole ring. The structural representation indicates:
Crystallographic studies typically reveal that this compound crystallizes in specific space groups, allowing for detailed analysis of its three-dimensional conformation via X-ray diffraction techniques .
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine can participate in various chemical reactions:
The mechanism of action for 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine primarily involves its interaction with specific biological targets. Research indicates that compounds within this class may act as inhibitors of key enzymes involved in inflammatory pathways. For instance:
Data from pharmacological studies suggest that these mechanisms lead to significant reductions in inflammation and pain with comparatively lower toxicity profiles than traditional non-steroidal anti-inflammatory drugs .
The physical properties of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine include:
Chemical properties include:
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly used to characterize this compound's purity and structural integrity .
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine has several scientific applications:
Fragment-based drug design has emerged as a pivotal strategy for developing potent inhibitors targeting protein-protein interactions, particularly for chromatin regulatory proteins like WDR5. The dihydro-pyrrolo-imidazole core serves as a privileged scaffold in this context due to its efficient mimicry of arginine side chains in peptide motifs. NMR-based screening of >13,800 fragments against WDR5 identified the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole fragment (F-1) as a high-value hit with a dissociation constant (Ki) of 323 μM and exceptional ligand efficiency (LE) of 0.34 [5]. The significance of this fragment lies in its balanced physicochemical properties: moderate basicity (calculated pKb 5.4–5.9), absence of hydrogen bond donors, and optimal three-dimensional topology for deep binding pocket penetration.
X-ray co-crystallography revealed that F-1 binds within the central S2 pocket of WDR5—the same sub-site accommodating the guanidine moiety of native MLL1 peptides (Figure 1). The imidazole nitrogen (N3) forms a critical hydrogen bond (2.8 Å) with the backbone carbonyl of C261, while the bicyclic system engages in π-stacking interactions with F133 and F263 side chains [5]. This binding mode validated the scaffold's capacity to occupy the geometrically constrained WIN site, enabling structure-based optimization campaigns. Subsequent expansions from the pendant phenyl group generated lead compounds with dissociation constants <10 nM through strategic occupation of adjacent S4 and S5 sub-pockets [5].
Table 1: Fragment Hit Characteristics for WDR5 WIN-Site Binders
Fragment | Structure Class | Ki (μM) | Ligand Efficiency | Binding Interactions |
---|---|---|---|---|
F-1 | 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole | 323 | 0.34 | H-bond with C261, π-stacking with F133/F263 |
F-2 | Phenoxy-amidine | 550 | 0.31 | Ionic interactions with D107/D269 |
F-3 | Biaryl-amidine | 850 | 0.29 | Hydrophobic packing, H-bond with S49 |
F-4 | Imidazole-carboxamide | 720 | 0.28 | Water-mediated H-bonds with K250 |
The construction of diversely functionalized pyrroloimidazoles leverages multicomponent reactions (MCRs) that converge three or more reactants in a single pot, maximizing atom economy and structural complexity. A prominent example is the Marckwald reaction, which enables the assembly of unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles from aminocarbonyl precursors in a two-step sequence with >85% yield [9]. This method facilitates bulk synthesis of the core scaffold without requiring chromatographic purification, making it industrially viable.
Key reactive handles for downstream functionalization include:
Table 2: Multicomponent Derivatives of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
C2 Substituent | C3 Substituent | N-Functionalization | Synthetic Route | Yield (%) |
---|---|---|---|---|
Cl | H | H | POCl3 dehydration | 78 |
CHO | H | H | Vilsmeier-Haack | 65 |
H | CH3 | Tosyl | LDA/CH3I | 82 |
CN | COOCH3 | Bn | Knoevenagel condensation | 73 |
Access to stereochemically pure 7-amine derivatives necessitates enantioselective catalysis due to the profound pharmacological implications of chirality. The 6-position (equivalent to 7-amine in isomeric scaffolds) features a stereogenic center that can be resolved through:
Biocatalytic Kinetic Resolution: Novozyme 435 (Candida antarctica lipase B) achieves enantioselective acylation of racemic 5H-pyrrolo[1,2-a]imidazol-7-ol under continuous flow conditions. Using isopropenyl acetate as acyl donor, the (S)-alcohol reacts preferentially, leaving the (R)-enantiomer with >98% ee at 50% conversion [6]. Flow reactors enhance this process by improving mass transfer and enabling immobilized enzyme reuse (>20 cycles).
Chiral Auxiliary Approaches: Diastereoselective reduction of ketone precursors using (R)- or (S)-BINAP-complexed ruthenium catalysts affords 6-hydroxy derivatives with 94% de. These intermediates undergo Mitsunobu inversion with phthalimide followed by hydrazinolysis to deliver (6R)- or (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine enantiomers [10].
Silylformamidine Cyclization: Carbene-mediated annulations exploit the equilibrium between silylformamidines and their carbenic forms to construct enantiomerically enriched cores. Chiral dirhodium catalysts like Rh2(S-DOSP)4 induce asymmetry during C–H insertion steps, yielding 7-substituted analogues with 88% ee [9].
Table 3: Performance Metrics for Asymmetric Synthesis Methods
Method | Catalyst/Enzyme | Enantiomeric Excess (%) | Reaction Time | Product Configuration |
---|---|---|---|---|
Continuous-Flow KR | Novozyme 435 | >98 (R-alcohol) | 45 min | (R)-6-ol/(S)-acetate |
Chiral Reduction | Ru-(S)-BINAP | 94 (S-alcohol) | 12 h | (S)-6-ol |
Carbene Insertion | Rh2(S-DOSP)4 | 88 (R-amine) | 3 h | (R)-7-amine |
Environmental sustainability imperatives drive innovations in solvent-free and energy-efficient synthesis of pyrroloimidazole scaffolds. Two strategies demonstrate significant reductions in E-factors (kg waste/kg product):
Solvent-Free Cyclodehydration: Thermal treatment of 4-aminopyrrolidine-2-ones at 160°C in the presence of catalytic p-toluenesulfonic acid generates the fused imidazole ring without solvents. This method eliminates volatile organic compound (VOC) emissions and achieves 90% conversion with 99.5% purity after sublimation [9]. Scale-up trials (1 kg batch) confirmed heat transfer efficiency using twin-screw extruders, reducing reaction times from hours to minutes.
Continuous-Flow Biocatalysis: Integrating kinetic resolution with flow chemistry minimizes waste generation. The immobilized lipase-packed column reactor operates at 35°C with residence times <10 minutes, reducing solvent consumption by 85% compared to batch processes. Aqueous workups are avoided by in-line silica cartridges that separate acetylated and alcohol enantiomers [6]. Life cycle assessment confirmed 40% lower cumulative energy demand versus conventional resolution using tartaric acid salts.
Table 4: Sustainability Metrics for Green Synthesis Methods
Parameter | Solvent-Free Cyclization | Continuous-Flow KR | Traditional Batch |
---|---|---|---|
E-factor (kg waste/kg product) | 8.2 | 12.1 | 46.3 |
VOCs emitted (g/kg product) | 0 | 22 | 580 |
Energy intensity (MJ/mol) | 48 | 53 | 127 |
PMI (Process Mass Intensity) | 9.5 | 14.2 | 52.7 |
Comprehensive Compound List
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1